Cadeguomycin

Description

Structure

3D Structure

Properties

IUPAC Name |

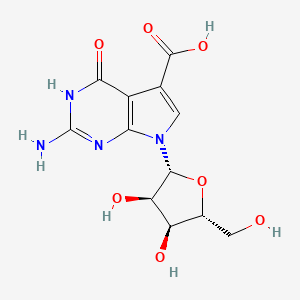

2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O7/c13-12-14-8-5(9(20)15-12)3(11(21)22)1-16(8)10-7(19)6(18)4(2-17)23-10/h1,4,6-7,10,17-19H,2H2,(H,21,22)(H3,13,14,15,20)/t4-,6-,7-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTNUSALLLYISD-KQYNXXCUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701002111 |

Source

|

| Record name | 4-Hydroxy-2-imino-7-pentofuranosyl-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701002111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81645-08-1 |

Source

|

| Record name | Cadeguomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081645081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-2-imino-7-pentofuranosyl-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701002111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cadeguomycin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6VSQ4C59Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the mechanism of action of Cadeguomycin?

An In-Depth Technical Guide to the Mechanistic Actions of Cadeguomycin

Prepared by: Gemini, Senior Application Scientist

Abstract

Cadeguomycin, a C-nucleoside antibiotic isolated from Streptomyces hygroscopicus, presents a fascinating case study in complex biochemical activity.[1] Structurally identified as 7-carboxy-7-deazaguanosine, it belongs to the pyrrolo[2,3-d]pyrimidine class of nucleoside analogs.[2][3] While exhibiting a range of biological effects, including antitumor and antiviral properties, its precise mechanism of action is not fully elucidated and appears to be multifaceted. This guide synthesizes the available experimental evidence to provide a comprehensive overview of its primary postulated mechanism—the dysregulation of pyrimidine metabolism—and explores scientifically grounded hypotheses regarding its potential interference with 7-deazaguanine pathways. This document is intended for researchers and drug development professionals seeking a deeper understanding of Cadeguomycin's biochemical profile and the experimental methodologies required for its investigation.

Introduction: The Molecular Profile of Cadeguomycin

Cadeguomycin is a structural analog of the purine nucleoside guanosine, with a key modification: the nitrogen atom at position 7 of the purine ring is replaced by a carbon atom, forming a 7-deazapurine core. This is further distinguished by a carboxyl group at position 5 of the pyrrolo[2,3-d]pyrimidine ring system.[2] This unique structure is the foundation of its biological activity, allowing it to act as a molecular mimic and interfere with metabolic pathways dependent on guanosine or its derivatives.

| Property | Data | Source |

| Molecular Formula | C₁₂H₁₄N₄O₇ | [3] |

| Molecular Weight | 326.26 g/mol | [3] |

| IUPAC Name | 2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | [3] |

| Synonyms | 7-Carboxy-7-deazaguanosine | [3] |

| Source Organism | Streptomyces hygroscopicus | [1] |

Primary Postulated Mechanism: Dysregulation of Pyrimidine Nucleoside Salvage

The most direct experimental evidence for Cadeguomycin's mechanism comes from studies on its effects in specific cancer cell lines, notably K562 human leukemic cells and YAC-1 mouse lymphoma cells.[4] The central observation is not a direct inhibition of nucleic acid synthesis, but rather a profound and selective stimulation of pyrimidine nucleoside uptake.

Experimental Findings

A seminal study demonstrated that Cadeguomycin markedly stimulates the incorporation of thymidine, deoxycytidine, and uridine into the acid-insoluble fraction (i.e., nucleic acids) of K562 cells.[4] This effect was significant, with uptake enhanced by a factor of 6 to 17 compared to control cells.[4] Crucially, this stimulatory effect was selective for pyrimidines; the uptake of the purine nucleoside adenosine was not significantly affected.[4]

This finding suggests that the mechanism is not a general increase in membrane permeability but a specific perturbation of the pyrimidine salvage pathway. The study further showed that the enzymatic activities of key salvage pathway enzymes—thymidine kinase, deoxycytidine kinase, and uridine kinase—were elevated in Cadeguomycin-treated cells.[4] This indicates that the enhanced uptake is a consequence of increased intracellular phosphorylation, which effectively traps the pyrimidine nucleosides within the cell as nucleotides.

| Nucleoside | Fold Increase in Uptake (K562 Cells) |

| Thymidine | ~6-17x |

| Deoxycytidine | ~6-17x |

| Uridine | ~6-17x |

| Adenosine | No significant effect |

| Data synthesized from Wu, R. T., et al. (1985). The Journal of Antibiotics.[4] |

Causality and a Proposed Model

The stimulatory effect of Cadeguomycin on pyrimidine uptake was reversed by the addition of guanosine or deoxyguanosine, but not by adenosine.[4] This is a critical piece of evidence, strongly suggesting that Cadeguomycin functions as a guanosine analog. It likely interferes with a feedback regulation loop where guanosine nucleotides normally signal the status of the purine pool to modulate pyrimidine synthesis and salvage. By mimicking a state of guanosine abundance or by interfering with a guanosine-sensing protein, Cadeguomycin may trigger a compensatory upregulation of pyrimidine kinase activity, leading to the observed increase in nucleoside salvage.

Caption: Fig 1. Proposed mechanism of pyrimidine salvage dysregulation by Cadeguomycin.

Hypothetical Mechanism: Interference with 7-Deazaguanine Pathways

While the dysregulation of pyrimidine salvage is supported by direct evidence, it may not fully account for the potent cytotoxicity of Cadeguomycin. Its structure as a 7-deazaguanosine derivative points toward another plausible, and not mutually exclusive, mechanism: interference with the biosynthesis and utilization of other essential 7-deazaguanine-containing molecules, such as the hypermodified tRNA nucleoside queuosine.

The Queuosine Biosynthesis Pathway

Queuosine (Q) is a complex modification found at the wobble position (position 34) of tRNAs for specific amino acids. It is crucial for translational fidelity and efficiency. Bacteria synthesize the queuine base de novo starting from GTP. A key enzyme in this pathway is tRNA-guanine transglycosylase (TGT), which catalyzes the exchange of the guanine base in the tRNA anticodon with the precursor base pre-queuine1 (preQ1).[5] Since Cadeguomycin is a 7-deazaguanosine analog, it is scientifically reasonable to hypothesize that it or its metabolites could act as a competitive inhibitor of TGT or other enzymes in the queuosine pathway, such as 7-carboxy-7-deazaguanine (CDG) synthase (QueE).[6][7]

Caption: Fig 2. Hypothetical inhibition of the Queuosine (Q) tRNA modification pathway.

Inhibition of this pathway would lead to unmodified tRNAs, resulting in translational errors, reduced protein synthesis, and ultimately, cell death. This provides a direct link between the molecular structure of Cadeguomycin and a plausible cytotoxic outcome.

Experimental Protocols for Mechanistic Investigation

To validate and expand upon these proposed mechanisms, specific biochemical and cell-based assays are required. The following protocols are designed as self-validating systems for investigating the effects of Cadeguomycin.

Protocol: Radiolabeled Pyrimidine Nucleoside Uptake Assay

Objective: To quantify the effect of Cadeguomycin on the uptake and incorporation of pyrimidine nucleosides into cultured cells.

Methodology:

-

Cell Culture: Plate K562 cells (or other susceptible cell lines) in 24-well plates at a density of 2 x 10⁵ cells/mL and culture overnight.

-

Treatment: Treat cells with a dose range of Cadeguomycin (e.g., 0, 1, 10, 100 µM) for a predetermined time course (e.g., 4, 8, 24 hours). Include a guanosine co-treatment group (e.g., 10 µM Cadeguomycin + 100 µM guanosine) as a reversal control.

-

Radiolabeling: Add 1 µCi/mL of [³H]-Thymidine to each well. For parallel experiments, use [³H]-Uridine or [³H]-Adenosine (as a negative control). Incubate for 1 hour at 37°C.

-

Harvesting: Terminate the uptake by placing the plate on ice and washing the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular radiolabel.

-

Lysis and Precipitation: Lyse the cells with a suitable lysis buffer. Precipitate the macromolecules (DNA, RNA) by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA).

-

Quantification:

-

Centrifuge the samples to pellet the TCA-precipitated material.

-

Transfer the supernatant (acid-soluble fraction, representing intracellular nucleotide pools) to a scintillation vial.

-

Resuspend the pellet (acid-insoluble fraction, representing nucleic acids) in a solubilizing agent.

-

Measure the radioactivity in both fractions using a liquid scintillation counter.

-

-

Data Analysis: Normalize the counts per minute (CPM) to the total protein content of each sample. Express results as fold-change relative to the untreated control.

Trustworthiness Check: The inclusion of [³H]-Adenosine as a purine control validates the pyrimidine-specific nature of the effect. The guanosine reversal group serves to confirm the guanosine-analog-dependent mechanism.

Protocol: In Vitro tRNA-Guanine Transglycosylase (TGT) Inhibition Assay

Objective: To determine if Cadeguomycin directly inhibits the enzymatic activity of TGT.

Methodology:

-

Reagents:

-

Recombinant, purified TGT enzyme.

-

In vitro transcribed tRNA substrate (e.g., yeast tRNAAsp).

-

[³H]-Guanine as the substrate for the exchange reaction.

-

Varying concentrations of Cadeguomycin.

-

-

Reaction Setup: Prepare reaction mixtures in a suitable buffer (e.g., HEPES, pH 7.5) containing MgCl₂, DTT, tRNA, and varying concentrations of Cadeguomycin.

-

Initiation: Start the reaction by adding the TGT enzyme and [³H]-Guanine. Incubate at 37°C for 30 minutes.

-

Termination and Separation: Stop the reaction by adding cold 10% TCA. The tRNA will precipitate, while the unincorporated [³H]-Guanine will remain in solution.

-

Quantification: Filter the reaction mixture through glass fiber filters. The filters will retain the precipitated tRNA containing the incorporated [³H]-Guanine. Wash the filters extensively with 5% TCA and ethanol.

-

Measurement: Place the dried filters in scintillation vials and measure the radioactivity.

-

Data Analysis: Plot the percentage of TGT activity versus the concentration of Cadeguomycin. Calculate the IC₅₀ value, which is the concentration of Cadeguomycin required to inhibit 50% of the TGT enzyme activity.

Trustworthiness Check: A known TGT inhibitor should be used as a positive control. A no-enzyme reaction will serve as the background control. The assay directly measures the enzymatic endpoint (incorporation of guanine into tRNA), providing a robust measure of inhibition.

Summary and Future Directions

The mechanism of action of Cadeguomycin is complex, with the strongest evidence pointing to a dysregulation of the pyrimidine salvage pathway driven by its function as a guanosine analog. This leads to a dramatic, cell-line-specific increase in the uptake of pyrimidine nucleosides.[4] However, the precise link between this phenomenon and the compound's ultimate cytotoxicity remains to be fully established.

A compelling secondary hypothesis, based on its 7-deazaguanosine structure, is the potential inhibition of enzymes involved in 7-deazaguanine metabolism, such as tRNA-guanine transglycosylase. This would disrupt tRNA maturation and impair translational fidelity, providing a direct mechanism for its antibiotic and antitumor effects.

Future research should focus on:

-

Target Deconvolution: Utilizing affinity chromatography with immobilized Cadeguomycin or photo-affinity labeling to isolate and identify its direct binding partner(s) within the cell.

-

Metabolomic Analysis: Performing detailed metabolomic profiling of Cadeguomycin-treated cells to quantify the changes in intracellular nucleotide pools and confirm that pyrimidine dysregulation leads to imbalances sufficient to induce cell death.

-

Enzymatic Validation: Systematically testing Cadeguomycin against a panel of enzymes in the purine and 7-deazaguanine pathways, including TGT and QueE, to confirm or refute the inhibition hypothesis.

-

Structural Biology: Co-crystallizing Cadeguomycin with any identified protein targets to understand the molecular basis of its interaction and guide the design of more potent and selective second-generation analogs.

By integrating these advanced techniques with the foundational knowledge outlined in this guide, the scientific community can fully unravel the intricate biochemical puzzle presented by Cadeguomycin.

References

-

Wu, R. T., Okabe, T., Kim, S. H., Suzuki, H., & Tanaka, N. (1985). Enhancement of pyrimidine nucleoside uptake into K562 and YAC-1 cells by cadeguomycin. The Journal of Antibiotics, 38(11), 1588-1595. [Link]

-

Dowling, D. P., et al. (2017). 7-Carboxy-7-deazaguanine Synthase: A Radical S-Adenosyl-l-methionine Enzyme with Polar Tendencies. Journal of the American Chemical Society, 139(7), 2660-2669. [Link]

-

Leeper, F. J., & Begley, T. P. (Eds.). (2019). Methods in Enzymology: 7-Carboxy-7-deazaguanine Synthase. ResearchGate. [Link]

-

Tanaka, N., et al. (1982). Cadeguomycin, a noval nucleoside analog antibiotic. I. The producing organism, production and isolation of cadeguomycin. The Journal of Antibiotics, 35(3), 272-278. [Link]

-

Wu, R. T., Okabe, T., Namikoshi, M., Okuda, S., Nishimura, T., & Tanaka, N. (1982). Cadeguomycin, a novel nucleoside analog antibiotic. II. Improved purification, physicochemical properties and structure assessment. The Journal of Antibiotics, 35(3), 279-284. [Link]

-

National Center for Biotechnology Information (n.d.). Cadeguomycin. PubChem Compound Database. Retrieved from [Link]

-

Goodenough, P. W., et al. (2003). tRNA-guanine transglycosylase from E. coli: a ping-pong kinetic mechanism is consistent with nucleophilic catalysis. Bioorganic Chemistry, 31(4), 331-344. [Link]

Sources

- 1. Cadeguomycin, a noval nucleoside analog antibiotic. I. The producing organism, production and isolation of cadeguomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cadeguomycin, a novel nucleoside analog antibiotic. II. Improved purification, physicochemical properties and structure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cadeguomycin | C12H14N4O7 | CID 135401030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Enhancement of pyrimidine nucleoside uptake into K562 and YAC-1 cells by cadeguomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tRNA-guanine transglycosylase from E. coli: a ping-pong kinetic mechanism is consistent with nucleophilic catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7-Carboxy-7-deazaguanine Synthase: A Radical S-Adenosyl-l-methionine Enzyme with Polar Tendencies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Discovery, Isolation, and Characterization of Cadeguomycin from Streptomyces hygroscopicus

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Cadeguomycin, a novel nucleoside analog antibiotic. First identified from the fermentation broth of Streptomyces hygroscopicus strain IM7912T, Cadeguomycin represents a unique molecular architecture with notable biological potential. This document details the scientific journey from the identification of the producing microorganism to the meticulous processes of fermentation, multi-step purification, and the analytical techniques employed to determine its definitive chemical structure. The protocols and methodologies are presented with an emphasis on the underlying scientific principles, offering field-proven insights for researchers in natural product discovery, microbiology, and drug development.

Introduction to Cadeguomycin and the Producing Microorganism

The quest for novel antimicrobial agents is a cornerstone of pharmaceutical research, driven by the continuous challenge of antibiotic resistance. The genus Streptomyces is a historically rich source of such bioactive secondary metabolites, responsible for a significant portion of clinically used antibiotics.[1][2] Streptomyces hygroscopicus, in particular, is a well-documented species known for producing a diverse array of chemical compounds, including immunosuppressants like Sirolimus (Rapamycin), various antibiotics, and experimental anticancer drugs.[2][3][4]

In 1982, a new nucleoside analog antibiotic, named Cadeguomycin, was discovered from the culture of an actinomycete strain designated IM7912T.[5] Through detailed morphological, cultural, and physiological analysis, this strain was identified as Streptomyces hygroscopicus. A notable characteristic of this strain was its co-production of another known nucleoside antibiotic, tubercidin, necessitating a robust and selective purification strategy to isolate Cadeguomycin in its pure form.[5] Cadeguomycin's discovery added a new member to the pyrrolo[2,3-d]pyrimidine class of nucleosides, a structural family known for interesting biological activities.

Fermentation for Cadeguomycin Production

The successful isolation of a natural product begins with optimizing its production by the source microorganism. The fermentation process for S. hygroscopicus IM7912T is designed to maximize the yield of Cadeguomycin while maintaining culture viability. The choice of media components and physical parameters is critical, as these factors directly influence the metabolic pathways responsible for secondary metabolite biosynthesis.

Fermentation Parameters

The following table summarizes the key parameters for the production of Cadeguomycin in a laboratory setting. The medium composition is selected to provide essential carbon, nitrogen, and mineral sources required for both primary growth and secondary metabolite synthesis.

| Parameter | Condition | Rationale |

| Producing Strain | Streptomyces hygroscopicus IM7912T | The identified source organism for Cadeguomycin production.[5] |

| Culture Medium | Glucose, Soluble Starch, Meat Extract, Yeast Extract, Polypeptone, NaCl, K2HPO4, MgSO4·7H2O, FeSO4·7H2O | Provides a rich source of nutrients to support robust mycelial growth and secondary metabolite production. |

| Incubation Temperature | 27-30°C | Optimal temperature range for the growth of most mesophilic Streptomyces species. |

| Aeration | Rotary Shaker (e.g., 200 rpm) | Ensures sufficient dissolved oxygen, which is crucial for the aerobic metabolism of S. hygroscopicus. |

| pH | Neutral (approx. 7.0) | Maintained to prevent stress on the microorganism and ensure enzymatic activities are optimal. |

| Fermentation Time | 5-7 days | Sufficient duration to allow for the logarithmic growth phase followed by the stationary phase, where secondary metabolite production is typically highest. |

Step-by-Step Fermentation Protocol

-

Inoculum Preparation: Aseptically transfer a loopful of S. hygroscopicus IM7912T spores or mycelial fragments from a stock culture to a 50 mL seed culture flask containing the production medium.

-

Seed Culture Incubation: Incubate the seed culture on a rotary shaker at 27°C for 48-72 hours until dense growth is observed.

-

Production Scale-Up: Transfer the seed culture (e.g., 5% v/v) into a larger production-scale fermenter containing the sterilized production medium.

-

Production Fermentation: Maintain the fermentation under the conditions outlined in the table above for 5-7 days. Monitor the culture periodically for growth and pH.

-

Harvesting: After the fermentation period, harvest the broth for extraction. The first step is to separate the mycelial mass from the culture supernatant, as Cadeguomycin is secreted into the filtrate.[5] This is typically achieved by centrifugation or filtration.

Isolation and Purification Workflow

The isolation of Cadeguomycin from the complex fermentation broth, which also contains the co-metabolite tubercidin, requires a multi-step purification process. The strategy leverages the physicochemical properties of Cadeguomycin, such as its charge and polarity, to separate it from impurities.

Overall Purification Strategy

The workflow begins with removing the biomass, followed by a series of chromatographic steps designed to capture, enrich, and finally polish the target compound to high purity.

Sources

- 1. Isolation and characterization of Streptomyces bacteriophages and Streptomyces strains encoding biosynthetic arsenals | PLOS One [journals.plos.org]

- 2. Streptomyces hygroscopicus - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Streptomyces hygroscopicus — Wikipédia [fr.wikipedia.org]

- 5. Cadeguomycin, a noval nucleoside analog antibiotic. I. The producing organism, production and isolation of cadeguomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Physicochemical Properties of Cadeguomycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadeguomycin is a naturally occurring nucleoside antibiotic isolated from Streptomyces hygroscopicus.[1] As a C-nucleoside analog, it belongs to the pyrrolo[2,3-d]pyrimidine class of compounds, also known as 7-deazapurines.[2][3][4][5][6] This unique structural motif, where the N-7 atom of the purine ring is replaced by a carbon atom, imparts distinct biological activities and physicochemical properties compared to its canonical nucleoside counterparts. This guide provides a comprehensive overview of the chemical structure and physicochemical properties of Cadeguomycin, offering field-proven insights and detailed experimental protocols for its characterization.

Chemical Structure and Identification

Cadeguomycin is distinguished by its 7-carboxy-7-deazaguanosine structure. The core of the molecule is a pyrrolo[2,3-d]pyrimidine ring system, which is attached to a β-D-ribofuranosyl moiety at position 7. A carboxyl group is substituted at position 5 of the pyrrolo[2,3-d]pyrimidine ring.

IUPAC Name: 2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid[7]

CAS Number: 81645-08-1[7]

Molecular Formula: C₁₂H₁₄N₄O₇[7]

Molecular Weight: 326.26 g/mol [7]

Caption: Chemical structure of Cadeguomycin.

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance. The following table summarizes the known and estimated properties of Cadeguomycin.

| Property | Value | Source/Method |

| Appearance | Colorless needle crystals | [8] |

| Melting Point | 231-239 °C (decomposes) | [8] |

| UV-Vis λmax (in H₂O) | 232 nm (ε = 19677), 272 nm (ε = 6881), 298 nm (ε = 7607) | [8] |

| Infrared (IR) νmax (KBr) | 3420 cm⁻¹ (N-H or O-H stretching), 1650 cm⁻¹ (C=O stretching) | [8] |

| pKa (estimated) | ~10.3 (for the N1-H of the deazaguanine core) | Estimated based on 7-deazaguanosine[8][9] |

| Solubility | Weakly acidic substance; specific quantitative data not publicly available. | [8] |

| Stability | Specific pH and temperature stability data not publicly available. | |

| Mass Spectrometry (FD-MS) | m/z 326 (M+) | [8] |

Experimental Protocols for Characterization

The following section details standardized protocols that can be employed to determine the key physicochemical properties of Cadeguomycin. These protocols are based on established methodologies for nucleoside analogs and can be adapted as necessary.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

The purity of Cadeguomycin and its degradation over time can be assessed using a stability-indicating HPLC method.

Rationale: Reversed-phase HPLC is a powerful technique for separating polar compounds like nucleosides from their impurities and degradation products. A well-developed method will be able to resolve the parent compound from any potential degradants formed under stress conditions.

Caption: Workflow for HPLC analysis of Cadeguomycin.

Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1 M Trimethylammonium acetate buffer, pH 7.0, with 2% acetonitrile.[10]

-

Mobile Phase B: Acetonitrile.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 272 nm.

-

Gradient Program:

-

0-5 min: 2% B

-

5-25 min: 2% to 50% B

-

25-30 min: 50% B

-

30-35 min: 50% to 2% B

-

35-40 min: 2% B (re-equilibration).

-

-

-

Sample Preparation:

-

Prepare a stock solution of Cadeguomycin (1 mg/mL) in Mobile Phase A.

-

For stability studies, incubate the stock solution under desired stress conditions (e.g., different pH buffers, temperatures).

-

At specified time points, withdraw an aliquot, dilute with Mobile Phase A to an appropriate concentration (e.g., 50 µg/mL), and inject into the HPLC system.

-

Spectroscopic Characterization

A. UV-Vis Spectroscopy

Rationale: The pyrrolo[2,3-d]pyrimidine core of Cadeguomycin possesses a distinct chromophore that absorbs UV radiation. UV-Vis spectroscopy is a simple and rapid method to confirm the identity and quantify the concentration of the compound in solution.

Methodology:

-

Prepare a stock solution of Cadeguomycin in a suitable solvent (e.g., water or methanol) of known concentration.

-

Perform serial dilutions to prepare a series of standard solutions.

-

Record the UV-Vis spectrum of each standard solution from 200 to 400 nm using a spectrophotometer.

-

Identify the wavelength of maximum absorbance (λmax).

-

Construct a calibration curve by plotting absorbance at λmax versus concentration.

-

The concentration of an unknown sample can be determined by measuring its absorbance and interpolating from the calibration curve.

B. Infrared (IR) Spectroscopy

Rationale: IR spectroscopy provides information about the functional groups present in a molecule. For Cadeguomycin, this technique can confirm the presence of hydroxyl, amine, carbonyl, and carboxylic acid groups.

Methodology (KBr Pellet):

-

Grind 1-2 mg of dry Cadeguomycin with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Press the die under high pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

-

Dissolve approximately 5-10 mg of Cadeguomycin in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Utilize 2D NMR techniques such as COSY, HSQC, and HMBC to establish correlations between protons and carbons, which aids in the complete assignment of all signals.

-

The chemical shifts and coupling constants of the ribose protons can be used to confirm its β-anomeric configuration.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula of Cadeguomycin. Tandem mass spectrometry (MS/MS) can be used to study its fragmentation pattern, which can aid in structural confirmation.

Methodology:

-

Prepare a dilute solution of Cadeguomycin in a suitable solvent (e.g., methanol/water).

-

Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Acquire the full scan mass spectrum to determine the molecular ion peak.

-

Perform MS/MS analysis on the molecular ion to obtain the fragmentation spectrum. The primary fragmentation is expected to be the cleavage of the glycosidic bond, resulting in ions corresponding to the ribose sugar and the 7-carboxy-7-deazaguanine base.[9]

Conclusion

Cadeguomycin's unique 7-carboxy-7-deazaguanosine structure presents both opportunities and challenges in drug development. A thorough understanding of its chemical structure and physicochemical properties is paramount for its successful progression as a potential therapeutic agent. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of Cadeguomycin and other related nucleoside analogs. Further research to obtain detailed quantitative data on its solubility, stability, and pKa will be crucial for formulation development and pharmacokinetic studies.

References

-

Detection and quantification of 2′-deoxy-7-deazaguanosine derivatives by LC-MS/MS. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Wu, R. T., Okabe, T., Namikoshi, M., Okuda, S., Nishimura, T., & Tanaka, N. (1982). Cadeguomycin, a novel nucleoside analog antibiotic. II. Improved purification, physicochemical properties and structure assessment. The Journal of Antibiotics, 35(3), 279–284. [Link]

-

Ip, C. Y., Ha, D., Morris, P. W., Puttemans, M. L., & Venton, D. L. (1985). Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery. Analytical Biochemistry, 147(1), 180–185. [Link]

-

Gogoi, D., & Sarma, H. P. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(14), 5489. [Link]

-

Gogoi, D., & Sarma, H. P. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Retrieved from [Link]

-

Tanaka, N., Wu, R. T., Okabe, T., Yamagishi, H., Shimazu, A., & Nishimura, T. (1982). Cadeguomycin, a noval nucleoside analog antibiotic. I. The producing organism, production and isolation of cadeguomycin. The Journal of Antibiotics, 35(3), 272–278. [Link]

-

PubChem. (n.d.). Cadeguomycin. Retrieved January 20, 2026, from [Link]

-

Seela, F., & Peng, X. (2017). Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 38(4), 1237-1282. [Link]

-

Carell, T., & Seela, F. (2020). Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. Journal of Biological Chemistry, 295(36), 12516-12530. [Link]

-

Seela, F., & Peng, X. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 38(4), 1237-1282. [Link]

-

Markley, J. L., et al. (2023). Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. The Journal of Physical Chemistry A, 127(16), 3624–3634. [Link]

-

Markley, J. L., et al. (2023). Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. ACS Publications. Retrieved from [Link]

Sources

- 1. 7-Carboxy-7-deazaguanine | C7H6N4O3 | CID 135566892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Cadeguomycin: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

Cadeguomycin is a novel nucleoside analog antibiotic with a unique 7-deazaguanosine structure. Isolated from Streptomyces hygroscopicus, it exhibits a spectrum of biological activities, including antibacterial, antiviral, and antitumor properties. This technical guide provides an in-depth exploration of cadeguomycin, covering its discovery, biosynthesis, and chemical properties. The core of this document is a detailed analysis of its mechanism of action as a nucleoside analog, alongside a summary of its biological activity supported by available data. Furthermore, this guide presents detailed experimental protocols for the isolation, purification, and bioactivity assessment of cadeguomycin to facilitate further research and development. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the potential of cadeguomycin as a therapeutic agent.

Introduction

The relentless challenge of antimicrobial resistance necessitates the discovery and development of novel antibiotics with unique mechanisms of action. Nucleoside analogs have long been a cornerstone of antiviral and anticancer therapies, and their potential as antibacterial agents is an area of growing interest. Cadeguomycin, a naturally occurring nucleoside analog, represents a promising scaffold for the development of new therapeutics.

First isolated from the actinomycete strain IM7912T, identified as Streptomyces hygroscopicus, cadeguomycin is produced concurrently with tubercidin.[1] It is a pyrrolo[2,3-d]pyrimidine nucleoside, structurally similar to guanosine.[2] Its discovery in the early 1980s opened a new avenue for research into 7-deazapurine nucleosides as potential therapeutic agents. This guide aims to consolidate the current knowledge on cadeguomycin and provide a practical framework for its further investigation.

Chemical and Physical Properties

Cadeguomycin is a weakly acidic substance that can be purified as colorless needle crystals.[2] Its chemical structure has been elucidated as 2-amino-3,4-dihydro-4-oxo-7-beta-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid.[2]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄N₄O₇ | [2] |

| Molecular Weight | 326.26 g/mol | [2] |

| Appearance | Colorless needle crystals | [2] |

| Melting Point | 231-239 °C (decomposes) | [2] |

| UV Absorption Maxima (in H₂O) | 232 nm, 272 nm, 298 nm | [2] |

Biosynthesis of Cadeguomycin

The biosynthesis of cadeguomycin, as a 7-deazapurine, originates from the purine nucleotide GTP. The pathway involves a complex series of enzymatic reactions to form the characteristic pyrrolo[2,3-d]pyrimidine core. While the specific gene cluster for cadeguomycin biosynthesis has not been fully elucidated, the general pathway for deazapurines provides a strong model.

The key steps are believed to be:

-

Conversion of GTP to 7,8-dihydroneopterin triphosphate (H₂NTP): This initial step is catalyzed by GTP cyclohydrolase I.

-

Formation of 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄): This intermediate is synthesized from H₂NTP.

-

Synthesis of 7-carboxy-7-deazaguanine (CDG): This is a crucial step in the formation of the deazapurine core.

-

Ribosylation and further modifications: The CDG base is then likely attached to a ribose sugar, followed by subsequent enzymatic modifications to yield the final cadeguomycin molecule.

Mechanism of Action

As a nucleoside analog, the primary mechanism of action of cadeguomycin is anticipated to be the disruption of nucleic acid and protein synthesis.[3] Being a structural mimic of guanosine, it can interfere with numerous cellular processes that utilize guanosine or its derivatives.

The proposed mechanisms include:

-

Inhibition of DNA and RNA Synthesis: Cadeguomycin, after intracellular phosphorylation to its triphosphate form, can act as a competitive inhibitor of DNA and RNA polymerases, leading to the termination of nucleic acid chain elongation upon incorporation.[4]

-

Inhibition of Protein Synthesis: By interfering with the synthesis of GTP, a crucial molecule for the initiation and elongation steps of protein synthesis, cadeguomycin may indirectly inhibit this process.

-

Disruption of Other Metabolic Pathways: Guanosine nucleotides are involved in various metabolic processes, including signal transduction and energy metabolism. Cadeguomycin may disrupt these pathways by acting as an antagonist.

Sources

- 1. Cadeguomycin, a noval nucleoside analog antibiotic. I. The producing organism, production and isolation of cadeguomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cadeguomycin, a novel nucleoside analog antibiotic. II. Improved purification, physicochemical properties and structure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Nucleoside Analogues as Antibacterial Agents [frontiersin.org]

- 4. Nucleoside analogue - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Biosynthesis of Cadeguomycin: From Precursor to Bioactive Nucleoside

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biosynthetic pathway of Cadeguomycin, a potent 7-deazaguanosine nucleoside antibiotic. Produced by Streptomyces hygroscopicus, Cadeguomycin exhibits a unique chemical scaffold that has garnered significant interest in the scientific community.[1] This document will delve into the known enzymatic steps leading to the formation of the core 7-deazapurine structure, propose a putative pathway for the final tailoring reactions that yield Cadeguomycin, and offer detailed experimental protocols for the elucidation and validation of this pathway.

Part 1: The Established Core Pathway: Synthesis of the 7-Deazaguanine Scaffold

The biosynthesis of Cadeguomycin begins with a well-characterized pathway for the formation of 7-deazapurines, a class of compounds that includes other notable antibiotics like toyocamycin and tubercidin.[2] This conserved pathway commences with Guanosine-5'-triphosphate (GTP) and proceeds through several key enzymatic transformations to generate the central intermediate, 7-carboxy-7-deazaguanine (CDG).

The initial steps in this pathway are analogous to the biosynthesis of queuosine, a hypermodified nucleobase found in tRNA.[2][3] The key enzymatic steps are outlined below:

-

Conversion of GTP to 7,8-Dihydroneopterin Triphosphate (H₂NTP): The pathway is initiated by the enzyme GTP cyclohydrolase I (GCH I), which catalyzes the hydrolytic cleavage and rearrangement of GTP to form H₂NTP.[2]

-

Formation of 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄): The enzyme 6-carboxy-5,6,7,8-tetrahydropterin synthase (QueD) then converts H₂NTP to CPH₄.[2]

-

Radical-Mediated Rearrangement to 7-carboxy-7-deazaguanine (CDG): This crucial step is catalyzed by the radical S-adenosyl-L-methionine (SAM) enzyme, 7-carboxy-7-deazaguanine synthase (QueE).[2][3][4] This enzyme utilizes a [4Fe-4S] cluster to reductively cleave SAM, generating a 5'-deoxyadenosyl radical. This radical initiates a complex rearrangement of CPH₄ to form the characteristic pyrrolo[2,3-d]pyrimidine core of CDG.[4][5] The involvement of radical SAM enzymes is a recurring theme in the biosynthesis of complex natural products.[6][7][8][9][10]

Diagram of the Core 7-Deazaguanine Biosynthetic Pathway

Caption: The conserved enzymatic pathway for the biosynthesis of the 7-carboxy-7-deazaguanine (CDG) core from GTP.

Part 2: The Putative Tailoring Pathway to Cadeguomycin

While the biosynthesis of the CDG core is well-understood, the specific enzymatic steps that convert CDG into the final Cadeguomycin structure have not yet been experimentally elucidated. Based on the chemical structure of Cadeguomycin, two key tailoring reactions are required:

-

Ribosylation: The attachment of a ribose moiety to the N7 position of the deazaguanine core.

-

Carboxylation: The addition of a carboxyl group at the C5 position of the pyrrolo[2,3-d]pyrimidine ring.

Based on known biosynthetic logic from other nucleoside antibiotics, we propose the following putative pathway for the tailoring steps in Cadeguomycin biosynthesis:

Proposed Enzymatic Steps:

-

Phosphoribosyltransferase Activity: It is likely that a phosphoribosyltransferase attaches 5-phospho-α-D-ribose 1-diphosphate (PRPP) to the N7 position of CDG, forming 7-carboxy-7-deazaguanosine 5'-monophosphate.

-

Phosphatase Activity: A phosphatase would then remove the phosphate group to yield 7-carboxy-7-deazaguanosine.

-

Carboxylase Activity: A carboxylase, potentially a biotin-dependent enzyme, would then catalyze the carboxylation at the C5 position of the pyrrole ring to yield the final product, Cadeguomycin.

Diagram of the Proposed Cadeguomycin Tailoring Pathway

Caption: A putative pathway for the final tailoring steps in Cadeguomycin biosynthesis from the CDG intermediate.

Part 3: Experimental Validation of the Cadeguomycin Biosynthetic Pathway

The validation of the proposed biosynthetic pathway for Cadeguomycin requires the identification and characterization of the corresponding biosynthetic gene cluster (BGC) in Streptomyces hygroscopicus. The following experimental workflows provide a roadmap for achieving this.

Identification of the Putative Cadeguomycin Biosynthetic Gene Cluster

Methodology: Genome Mining and Bioinformatic Analysis

-

Genome Sequencing: Obtain the complete genome sequence of a Cadeguomycin-producing strain of Streptomyces hygroscopicus.

-

BGC Prediction: Utilize bioinformatics tools such as antiSMASH or DeepBGC to identify putative BGCs within the genome.[11]

-

Homology-Based Searching: Specifically search for BGCs that contain homologues of the known 7-deazapurine biosynthesis genes: queC, queD, and queE. The presence of these genes in a cluster is a strong indicator of a deazapurine-related BGC.[2]

-

Analysis of Flanking Genes: Analyze the genes flanking the core que homologues for genes encoding putative tailoring enzymes, such as phosphoribosyltransferases, phosphatases, and carboxylases.

Table 1: Key Gene Homologues to Identify in the Putative Cadeguomycin BGC

| Gene Homologue | Proposed Function in Cadeguomycin Biosynthesis |

| queC | 7-cyano-7-deazaguanine synthase family protein |

| queD | 6-carboxy-5,6,7,8-tetrahydropterin synthase |

| queE | 7-carboxy-7-deazaguanine synthase (Radical SAM enzyme) |

| Phosphoribosyltransferase | Attachment of the ribose moiety |

| Phosphatase | Removal of the phosphate group from the ribosylated intermediate |

| Carboxylase | Addition of the carboxyl group at the C5 position |

Functional Characterization of the Putative BGC

Methodology: Gene Knockout and Heterologous Expression

-

Targeted Gene Disruption: Create targeted knockouts of the putative BGC genes in S. hygroscopicus using CRISPR/Cas9-based methods. Analyze the resulting mutants for the loss of Cadeguomycin production via HPLC-MS.

-

Heterologous Expression: Clone the entire putative BGC into a suitable expression vector and introduce it into a genetically tractable heterologous host, such as Streptomyces coelicolor or Streptomyces lividans.[7][12][13] Confirm the production of Cadeguomycin in the heterologous host.

Diagram of the Experimental Workflow for BGC Validation

Caption: An experimental workflow for the identification and functional validation of the Cadeguomycin biosynthetic gene cluster.

Part 4: Conclusion and Future Perspectives

The biosynthesis of Cadeguomycin presents a fascinating example of how a conserved core pathway can be tailored to produce a structurally unique and biologically active natural product. While the synthesis of the 7-deazaguanine scaffold is well-established, the specific enzymes responsible for the final modifications leading to Cadeguomycin remain to be discovered. The experimental workflows outlined in this guide provide a clear path forward for the elucidation of the complete biosynthetic pathway. A thorough understanding of the enzymology of Cadeguomycin biosynthesis will not only provide fundamental insights into the generation of molecular diversity in nature but also open avenues for the bioengineering of novel nucleoside antibiotics with potentially improved therapeutic properties.

References

-

Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. Microbiology and Molecular Biology Reviews. [Link]

-

The deazapurine biosynthetic pathway revealed: In vitro enzymatic synthesis of preQ0 from guanosine-5′-triphosphate in four steps. Proceedings of the National Academy of Sciences of the United States of America. [Link]

-

Biosynthesis of 7-deazaguanine derivatives. (A) The biosynthetic... ResearchGate. [Link]

-

7-Carboxy-7-deazaguanine Synthase: A Radical S-Adenosyl-l-methionine Enzyme with Polar Tendencies. Journal of the American Chemical Society. [Link]

-

Novel genomic island modifies DNA with 7-deazaguanine derivatives. Proceedings of the National Academy of Sciences of the United States of America. [Link]

-

7-Carboxy-7-deazaguanine Synthase: A Radical S-Adenosyl-l-methionine Enzyme with Polar Tendencies. PubMed. [Link]

-

Heterologous expression of the diazaquinomycin biosynthetic gene cluster. Journal of Industrial Microbiology & Biotechnology. [Link]

-

Deciphering Chemical Logic of Fungal Natural Product Biosynthesis through Heterologous Expression and Genome Mining. Journal of the American Chemical Society. [Link]

-

Radical SAM enzymes. Wikipedia. [Link]

-

Heterologous expression of the diazaquinomycin biosynthetic gene cluster. PubMed. [Link]

-

Elucidation of the Biosynthetic Pathway for 7-Deazapurines. UA Campus Repository. [Link]

-

A deep learning genome-mining strategy for biosynthetic gene cluster prediction. Nature Chemical Biology. [Link]

-

A Systematic Computational Analysis of Biosynthetic Gene Cluster Evolution: Lessons for Engineering Biosynthesis. PLOS Computational Biology. [Link]

-

Radical SAM Enzymes in the Biosynthesis of Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs). Frontiers in Chemistry. [Link]

-

Determining biosynthetic gene cluster boundaries through comparative bioinformatics. Methods in Enzymology. [Link]

-

Cadeguomycin, a noval nucleoside analog antibiotic. I. The producing organism, production and isolation of cadeguomycin. The Journal of Antibiotics. [Link]

Sources

- 1. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The deazapurine biosynthetic pathway revealed: In vitro enzymatic synthesis of preQ0 from guanosine-5′-triphosphate in four steps - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-Carboxy-7-deazaguanine Synthase: A Radical S-Adenosyl-l-methionine Enzyme with Polar Tendencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Heterologous expression of the diazaquinomycin biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Elucidation of the Biosynthetic Pathway for 7-Deazapurines [arizona.aws.openrepository.com]

- 9. A Systematic Computational Analysis of Biosynthetic Gene Cluster Evolution: Lessons for Engineering Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. atcc.org [atcc.org]

- 11. sensusimpact.com [sensusimpact.com]

- 12. Heterologous expression of the diazaquinomycin biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Deciphering Chemical Logic of Fungal Natural Product Biosynthesis through Heterologous Expression and Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Nucleoside Antibiotic: A Technical Guide to the Biological Activity of Cadeguomycin in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the biological activities of Cadeguomycin, a novel nucleoside analog antibiotic, with a specific focus on its potential as an anticancer agent. Drawing from available scientific literature and established methodologies, this document will dissect its known and hypothesized mechanisms of action, and provide detailed experimental protocols for researchers seeking to further elucidate its therapeutic potential.

Introduction to Cadeguomycin: A Pyrrolo[2,3-d]pyrimidine Nucleoside Analog

Cadeguomycin is a naturally occurring nucleoside antibiotic isolated from the fermentation broth of Streptomyces hygroscopicus.[1] Its unique chemical structure, 2-amino-3,4-dihydro-4-oxo-7-beta-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, places it in the pyrrolo[2,3-d]pyrimidine class of nucleoside analogs, also known as 7-deazaguanosines.[2][3] This structural feature is the cornerstone of its biological activities, suggesting it may act as an antimetabolite, interfering with nucleic acid metabolism. While initially investigated for its antibiotic and antiviral properties, emerging evidence points towards its potential as a modulator of cancer cell biology.

| Property | Description |

| Chemical Formula | C₁₂H₁₄N₄O₇ |

| Molecular Weight | 326.26 g/mol [4][5] |

| Synonyms | 7-Carboxy-7-deazaguanosine[4] |

| Source | Streptomyces hygroscopicus[1] |

| Chemical Class | Pyrrolo[2,3-d]pyrimidine nucleoside analog |

Unraveling the Anticancer Mechanisms of Cadeguomycin: A Multi-pronged Hypothesis

The precise anticancer mechanisms of Cadeguomycin are not yet fully elucidated. However, based on its structure and preliminary studies, several compelling hypotheses can be proposed. This section will explore these potential mechanisms and provide the experimental frameworks to investigate them.

Perturbation of Nucleotide Metabolism: The Guanine and Pyrimidine Connection

A pivotal study revealed that Cadeguomycin markedly stimulates the uptake of pyrimidine nucleosides (thymidine, deoxycytidine, and uridine) into K562 human leukemic cells and YAC-1 lymphoma cells.[1] This effect was not observed with the purine nucleoside adenosine. The enhancement of pyrimidine nucleoside incorporation appears to stem from an increase in the activity of key kinases involved in their phosphorylation.[1] Intriguingly, this stimulatory effect was reversed by the presence of guanosine and deoxyguanosine, suggesting a competitive or regulatory interaction related to guanine metabolism.[1]

This finding suggests that Cadeguomycin may disrupt the delicate balance of nucleotide pools within cancer cells. By acting as a guanosine analog, it could interfere with pathways that regulate pyrimidine biosynthesis or uptake, leading to metabolic stress.

Experimental Workflow: Investigating the Impact of Cadeguomycin on Nucleotide Metabolism

Induction of Cellular Differentiation: A Path to Taming Malignancy

A promising strategy in cancer therapy is the induction of terminal differentiation, which can force cancer cells to exit the cell cycle and lose their proliferative capacity.[4] Several anticancer agents, including some nucleoside analogs, have been shown to induce differentiation in leukemia cells.[4] Given that Cadeguomycin has shown activity in leukemia cell lines, it is plausible that it may act as a differentiation-inducing agent. This is a critical area of investigation for understanding its full therapeutic potential.

Experimental Protocol: Assessing Cellular Differentiation

1. Cell Culture and Treatment:

-

Culture human myeloid leukemia cell lines (e.g., HL-60, K562) in appropriate media.

-

Treat cells with a range of Cadeguomycin concentrations for various time points (e.g., 24, 48, 72, 96 hours). Include a vehicle control (e.g., DMSO).

2. Morphological Analysis:

-

Prepare cytospin slides of treated and untreated cells.

-

Stain with Wright-Giemsa stain.

-

Examine cellular morphology under a light microscope for signs of differentiation, such as a decreased nuclear-to-cytoplasmic ratio, chromatin condensation, and the appearance of granules.

3. Functional Assays:

-

Nitroblue Tetrazolium (NBT) Reduction Assay: To assess functional differentiation of myeloid cells. Differentiated cells with phagocytic activity will reduce the yellow NBT to a dark blue formazan.

-

Non-specific Esterase (NSE) Staining: To detect monocytic differentiation.

4. Immunophenotyping by Flow Cytometry:

-

Stain cells with fluorescently labeled antibodies against cell surface markers of differentiation (e.g., CD11b, CD14 for myeloid differentiation).

-

Analyze the percentage of cells expressing these markers using a flow cytometer.

The c-Myc Connection: Targeting a Master Regulator of Cancer

The c-Myc oncoprotein is a critical transcription factor that is dysregulated in a vast number of human cancers.[2] It plays a pivotal role in driving cell proliferation, growth, and metabolism, while often inhibiting differentiation.[6] The observation that Cadeguomycin may induce differentiation hints at a potential regulatory effect on c-Myc. Downregulation of c-Myc expression or destabilization of the c-Myc protein is a key mechanism of action for several anticancer agents.[5]

Signaling Pathway: Hypothesized Regulation of c-Myc by Cadeguomycin

Experimental Protocol: Western Blot Analysis of c-Myc and Key Signaling Proteins

1. Cell Lysis:

-

Treat cancer cells with Cadeguomycin for specified times.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

2. SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against c-Myc, phospho-Akt, total Akt, phospho-ERK, and total ERK. Use a loading control antibody (e.g., GAPDH or β-actin).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect chemiluminescence using an imaging system.

A Novel Hypothesis: Inhibition of tRNA Modification

Cadeguomycin's structure as a 7-deazaguanosine analog strongly suggests a potential role as an inhibitor of enzymes involved in the modification of transfer RNA (tRNA). Specifically, it may target tRNA-guanine transglycosylase (TGT), the enzyme responsible for incorporating the hypermodified nucleoside queuosine (Q) into the anticodon of certain tRNAs.[7][8] Queuosine is found at the wobble position (position 34) of tRNAs for histidine, aspartic acid, asparagine, and tyrosine.[9] This modification is crucial for accurate and efficient protein translation.[9]

The biosynthesis of queuosine involves the replacement of a guanine base with queuine, a derivative of 7-deazaguanine.[9][10][11] As a 7-deazaguanosine analog, Cadeguomycin could act as a competitive inhibitor of TGT, preventing the incorporation of queuine and leading to an accumulation of unmodified tRNAs. The resulting translational infidelity could induce cellular stress and contribute to the anticancer effects of Cadeguomycin.

Proposed Mechanism: Cadeguomycin as an Inhibitor of tRNA-Guanine Transglycosylase (TGT)

Comprehensive Experimental Protocols for Elucidating Cadeguomycin's Activity

To rigorously test the hypotheses outlined above, a series of well-controlled in vitro experiments are necessary. The following protocols provide a starting point for researchers.

In Vitro Cytotoxicity Assessment

Objective: To determine the cytotoxic effects of Cadeguomycin on a panel of cancer cell lines.

Protocol: MTT Assay

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Cadeguomycin (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Apoptosis and Cell Cycle Analysis

Objective: To determine if Cadeguomycin induces apoptosis and/or cell cycle arrest in cancer cells.

Protocol: Annexin V and Propidium Iodide Staining for Flow Cytometry

-

Treat cancer cells with Cadeguomycin at concentrations around the IC50 value for 24 and 48 hours.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Protocol: Cell Cycle Analysis with Propidium Iodide

-

Treat cells with Cadeguomycin as described above.

-

Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend them in a solution containing PI and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Future Directions and Concluding Remarks

The available evidence, though limited, suggests that Cadeguomycin is a promising candidate for further investigation as an anticancer agent. Its unique structure and its observed effects on nucleotide metabolism warrant a deeper exploration of its molecular targets and mechanisms of action. The experimental protocols provided in this guide offer a comprehensive framework for researchers to systematically investigate the anticancer properties of Cadeguomycin.

Key future research directions should include:

-

In vivo studies: Evaluating the antitumor efficacy and toxicity of Cadeguomycin in preclinical animal models of cancer.

-

Target identification: Utilizing techniques such as affinity chromatography and mass spectrometry to identify the direct binding partners of Cadeguomycin within cancer cells.

-

Combination therapies: Investigating the potential synergistic effects of Cadeguomycin with other established chemotherapeutic agents.

By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of this enigmatic nucleoside antibiotic in the fight against cancer.

References

- Wu, R. T., Okabe, T., Namikoshi, M., Okuda, S., Nishimura, T., & Tanaka, N. (1982). Cadeguomycin, a novel nucleoside analog antibiotic. II. Improved purification, physicochemical properties and structure assessment. The Journal of Antibiotics, 35(3), 279–284.

- PubChem. (n.d.). Cadeguomycin. National Center for Biotechnology Information.

- GSRS. (n.d.). CADEGUOMYCIN.

- PubChemLite. (n.d.). Cadeguomycin (C12H14N4O7).

- ChemicalBook. (n.d.). 81645-08-1(Cadeguomycin) Product Description.

- Tanaka, N., Wu, R. T., Okabe, T., Yamagishi, H., Nishimura, T., & Tanaka, N. (1982). Cadeguomycin, a noval nucleoside analog antibiotic. I. The producing organism, production and isolation of cadeguomycin. The Journal of Antibiotics, 35(3), 272–278.

- Sartorelli, A. C. (1984). Induction of leukemia cell differentiation by chemotherapeutic agents.

- McCarty, R. M., & Bandarian, V. (2008). The deazapurine biosynthetic pathway revealed: in vitro enzymatic synthesis of preQ0 from guanosine-5′-triphosphate in four steps. Journal of the American Chemical Society, 130(48), 16454–16455.

- PubChem. (n.d.). queuosine biosynthesis. National Center for Biotechnology Information.

- Gholami, D., Baradaran, B., & Shanehbandi, D. (2018). Recent Developments in Differentiation Therapy of Acute Myeloid Leukemia. Cancers, 10(11), 441.

- Ali, N. A. A., & Ali, A. A. A. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. International Journal of Biomedical Science : IJBS, 8(1), 76–80.

- Koeffler, H. P., & Rowley, J. D. (2008). Differentiation therapy of leukemia: 3 decades of development. Blood, 112(9), 3536–3544.

- Yang, S. H., Chien, C. M., Lu, M. C., Wu, Y. C., & Lin, S. R. (2004). Induction of apoptosis in human leukemia K562 cells by cardiotoxin III. Naunyn-Schmiedeberg's Archives of Pharmacology, 370(3), 185–192.

- Ho, Y. T., & Garcia, G. A. (2003). tRNA-guanine transglycosylase from E. coli: a ping-pong kinetic mechanism is consistent with nucleophilic catalysis. Bioorganic Chemistry, 31(4), 331–344.

- Yusof, M. I. M., & Ghazali, A. R. (2012). Comparison of in vitro activity of cytotoxic drugs towards human carcinoma and leukaemia cell lines. Journal of Cancer Research and Clinical Oncology, 138(1), 77–83.

- Kamakura, S., & Esumi, H. (2010). Downregulation of c-MYC protein levels contributes to cancer cell survival under dual deficiency of oxygen and glucose. Cancer Research, 70(24), 10147–10155.

- McCarty, R. M., Somogyi, A., Lin, G., Jacobsen, N. E., & Bandarian, V. (2009). The deazapurine biosynthetic pathway revealed: in vitro enzymatic synthesis of preQ0 from guanosine-5'-triphosphate in four steps. Biochemistry, 48(17), 3847–3852.

- Omosa, L. K., Midiwo, J. O., Kuete, V. (2017). In vitro cytotoxicity on cancer cell lines at 150 μg/ml.

- Chen, H., Liu, H., & Qing, G. (2018). Targeting MYC: Multidimensional regulation and therapeutic strategies in oncology. Signal Transduction and Targeted Therapy, 3, 16.

- Luesch, H., & Linington, R. G. (2024). Progress in the discovery and development of anticancer agents from marine cyanobacteria.

- Wang, L., Zhang, Y., Wang, Y., Zhang, Y., & Li, Y. (2018). Inhibition of the c-Myc gene induces G2/M arrest and downregulates the expression of G2/M checkpoint-associated genes in Raji cells. Oncology Letters, 16(5), 6297–6304.

- Wilson, W. R., & Whitmore, G. F. (1986). Comparison of in vitro activity of cytotoxic drugs towards human carcinoma and leukaemia cell lines. British Journal of Cancer, 54(6), 993–1001.

- Chen, Y., Yang, L., & Wang, Z. (2007). Induction of Apoptosis in K562 Human Leukemia Cells by 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone. Planta Medica, 73(14), 1466–1470.

- Chun, Y. J., & Park, J. W. (2006). YC-1 induces S cell cycle arrest and apoptosis by activating checkpoint kinases.

- Sloman, D. L., & Iwata-Reuyl, D. (2017). Protection of the Queuosine Biosynthesis Enzyme QueF from Irreversible Oxidation by a Conserved Intramolecular Disulfide. Biochemistry, 56(10), 1411–1420.

- Heine, A., & Klebe, G. (2009). High-affinity inhibitors of tRNA-guanine transglycosylase replacing the function of a structural water cluster. Journal of Medicinal Chemistry, 52(20), 6335–6344.

- Lee, S. K., & Lee, J. R. (2004). Investigation of cell cycle arrest effects of actinomycin D at G1 phase using proteomic methods in B104-1-1 cells. Journal of Biochemistry and Molecular Biology, 37(5), 556–562.

- Ahmadyousefi, Y. (2021). Bacteria-Derived Chemotherapeutic Agents for Cancer Therapy: A Brief Overview. Avicenna Journal of Medical Biotechnology, 13(2), 53–58.

- Al-Zoubi, M. S., & Al-Hussain, M. A. (2024). A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs. Molecules, 29(1), 1.

- Hutinet, G., & Gribble, J. (2021). Queuosine and archeosine synthesis pathways.

- Liu, F., Liu, S. Y., Xu, P., Xie, Z. H., Cai, G. P., & Jiang, Y. Y. (2008). Apoptosis induced by (di-isopropyloxyphoryl-Trp) -Lys-OCH in K562 and HeLa cells. Journal of Biosciences, 33(1), 47–54.

- Boland, C., & Kelly, V. P. (2010). The eukaryotic tRNA-guanine transglycosylase enzyme inserts queuine into tRNA via a sequential bi–bi mechanism.

- Amani, J., Salmanian, A. H., Rafati, S., & Mosavi, S. F. (2008). Induction of apoptosis on K562 cell line and double strand breaks on colon cancer cell line expressing high affinity receptor for granulocyte macrophage-colony stimulating factor (GM-CSF). Yakhteh, 10(1), 1–8.

- Fergus, C., & Al-Hashimi, H. M. (2016). The human tRNA-guanine transglycosylase displays promiscuous nucleobase preference but strict tRNA specificity. Nucleic Acids Research, 44(21), 10328–10337.

- Li, Y., & Zhang, T. (2024). Deguelin's Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry. Frontiers in Pharmacology, 15, 1369325.

- Biela, I., & Klebe, G. (2014). Investigation of Specificity Determinants in Bacterial tRNA-Guanine Transglycosylase Reveals Queuine, the Substrate of Its Eucaryotic Counterpart, as Inhibitor. PLOS ONE, 9(5), e98486.

- Li, X., Wang, J., & Chen, J. (2015). Induction of human chronic myeloid leukemia K562 cell apoptosis by virosecurinine and its molecular mechanism. Oncology Letters, 10(1), 335–340.

- Johnson, N., & Valerie, N. (2018). CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner. Oncotarget, 9(57), 31081–31093.

- Martín-Vicente, M., & Trapero, A. (2021). Actinomycin D Arrests Cell Cycle of Hepatocellular Carcinoma Cell Lines and Induces p53-Dependent Cell Death: A Study of the Molecular Mechanism Involved in the Protective Effect of IRS-4. Pharmaceuticals, 14(9), 845.

- Martín-Vicente, M., & Trapero, A. (2021). Actinomycin D Arrests Cell Cycle of Hepatocellular Carcinoma Cell Lines and Induces p53-Dependent Cell Death: A Study of the Molecular Mechanism Involved in the Protective Effect of IRS-4. PubMed.

Sources

- 1. Enhancement of pyrimidine nucleoside uptake into K562 and YAC-1 cells by cadeguomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Taking the Myc out of cancer: toward therapeutic strategies to directly inhibit c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cadeguomycin, a novel nucleoside analog antibiotic. II. Improved purification, physicochemical properties and structure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Induction of leukemia cell differentiation by chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of c-Myc protein stability by proteasome activator REGγ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting MYC: Multidimensional regulation and therapeutic strategies in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tRNA-guanine transglycosylase from E. coli: a ping-pong kinetic mechanism is consistent with nucleophilic catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The eukaryotic tRNA-guanine transglycosylase enzyme inserts queuine into tRNA via a sequential bi–bi mechanism - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. queuosine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The deazapurine biosynthetic pathway revealed: In vitro enzymatic synthesis of preQ0 from guanosine-5′-triphosphate in four steps - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Anti-bacterial and Anti-tumor Properties of Cadeguomycin

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Cadeguomycin, a naturally occurring nucleoside analog with noteworthy anti-bacterial and potential anti-tumor properties. We will delve into its discovery, chemical characteristics, and explore the mechanistic underpinnings of its biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction: The Emergence of a Novel Nucleoside Analog

Cadeguomycin is a pyrrolo[2,3-d]pyrimidine nucleoside antibiotic, first isolated from the fermentation broth of Streptomyces hygroscopicus.[1][2][3][4] Its discovery marked the addition of a new member to the family of deazaguanine derivatives, a class of compounds that has garnered significant interest in medicinal chemistry due to their diverse biological activities.[5][6] Chemically, Cadeguomycin is identified as 2-amino-3,4-dihydro-4-oxo-7-β-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, or more simply, 7-carboxy-7-deazaguanosine.[3][7]

Chemical Structure of Cadeguomycin:

-

Molecular Formula: C₁₂H₁₄N₄O₇[7]

-

Core Structure: A 7-deazaguanine base, which is a guanine analog where the nitrogen at position 7 is replaced by a carbon atom.[3][5] This modification is a key feature of the pyrrolo[2,3-d]pyrimidine class of compounds.[1][5][8]

-

Key Substituents: A ribofuranosyl sugar moiety attached to the nitrogen at position 7 and a carboxylic acid group at position 5 of the pyrrolo[2,3-d]pyrimidine ring system.[3]

The unique structural features of Cadeguomycin, particularly the 7-deazaguanine core, are believed to be central to its biological activity, allowing it to act as an antimetabolite and interfere with nucleic acid metabolism.[6][9][10]

Anti-bacterial Properties of Cadeguomycin

While specific minimum inhibitory concentration (MIC) values for Cadeguomycin against a broad spectrum of bacteria are not extensively reported in recent literature, its classification as an antibiotic suggests activity against various bacterial species.[1][2][3][4] Insights into its potential mechanism of action can be gleaned from studies on structurally related deazaguanine derivatives.

Proposed Mechanism of Anti-bacterial Action: Inhibition of DNA Polymerase IIIC

Research on 7-alkyl-N(2)-substituted-3-deazaguanines, which share the core deazaguanine structure with Cadeguomycin, has demonstrated potent and selective inhibition of bacterial DNA polymerase IIIC (Pol IIIC).[2][6] Pol IIIC is a crucial enzyme for DNA replication in many Gram-positive bacteria.[10][11][12]

The proposed mechanism involves the deazaguanine analog acting as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), at the active site of Pol IIIC.[2][6][10] This inhibition effectively halts DNA replication, leading to bacteriostasis and ultimately cell death.

dot

Figure 2: Hypothetical intrinsic apoptosis pathway induced by Cadeguomycin.

3.1.2. Cell Cycle Arrest:

Disruption of DNA synthesis or the incorporation of damaged nucleotides often leads to the activation of cell cycle checkpoints, causing the cell to arrest at specific phases (G1, S, or G2/M) to allow for DNA repair. [13][14][15][16]If the damage is too severe, the cell will be directed towards apoptosis. [17]The specific phase of cell cycle arrest can depend on the cell type and the mechanism of action of the drug.

Experimental Protocol: Assessing Anti-tumor Activity in Vitro

The anti-tumor activity of Cadeguomycin can be evaluated in vitro using a panel of human cancer cell lines.

3.2.1. Cytotoxicity Assay (IC₅₀ Determination):

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Step-by-Step Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of Cadeguomycin for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment: Assess cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay.

-

IC₅₀ Calculation: Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC₅₀ value from the dose-response curve.

3.2.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining):

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

-

Cell Treatment: Treat cancer cells with Cadeguomycin at its IC₅₀ concentration for various time points.

-

Cell Staining: Harvest the cells and stain them with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-negative/PI-negative: Viable cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

3.2.3. Cell Cycle Analysis (Propidium Iodide Staining):